

Usaramine: Core Chemical and Analytical Data

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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The table below summarizes the fundamental chemical and analytical information for **usaramine**, which is essential for its identification and analysis.

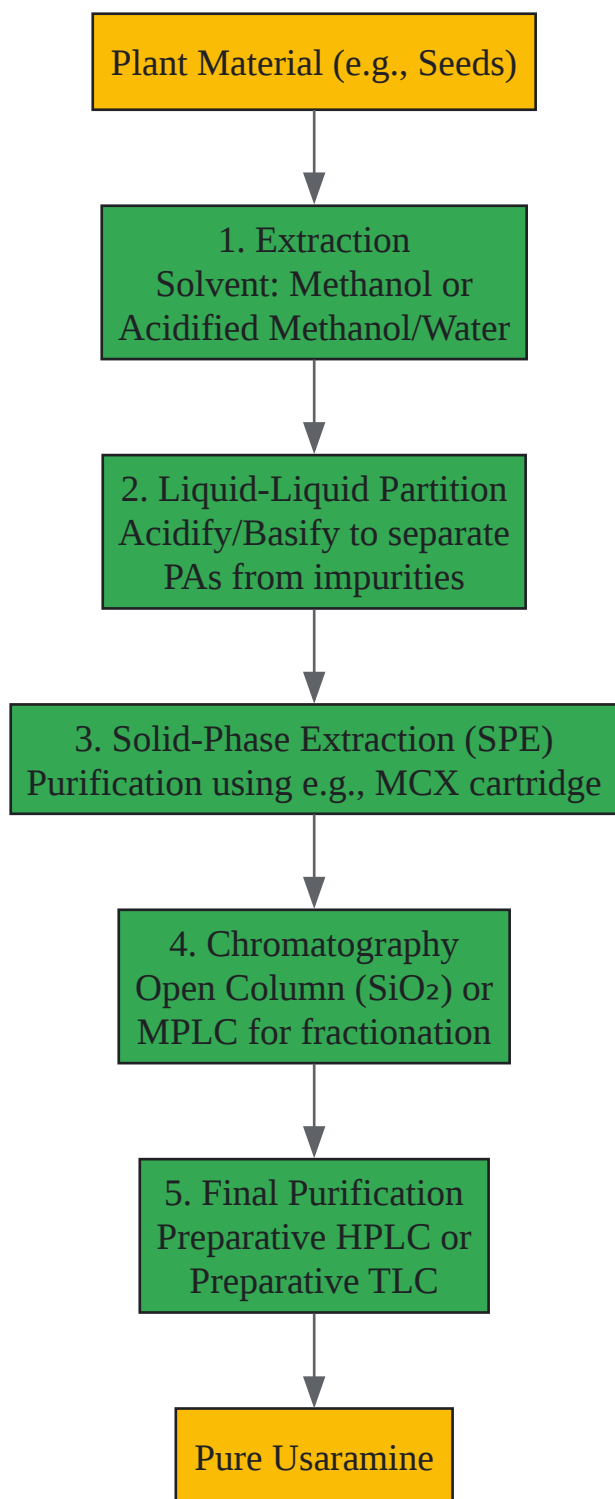
Property	Specification
IUPAC Name	Information not available in search results
Chemical Formula	$C_{18}H_{25}NO_6$ [1]
Molecular Weight	351.3942 g/mol [1]
CAS Registry Number	15503-87-4 [1]
Classification	Unsaturated Pyrrolizidine Alkaloid (1,2-dehydro type) [2]
Primary Isolation Source	Seeds of <i>Crotalaria pallida</i> (Fabaceae family) [2]
Key Analytical Technique	NMR Spectroscopy (1H , ^{13}C , COSY, NOESY, HMBC) for structural elucidation [2]

Experimental Protocols for Isolation and Analysis

While a complete, start-to-finish isolation guide for **usaramine** is not available, the following workflows synthesize general methods for PAs from relevant scientific literature. You can adapt these protocols for isolating **usaramine** from *Crotalaria pallida*.

Workflow 1: General PA Isolation from Plant Material

This diagram outlines the overarching process from raw plant material to isolated compound, integrating common steps from PA isolation studies [3] [4].



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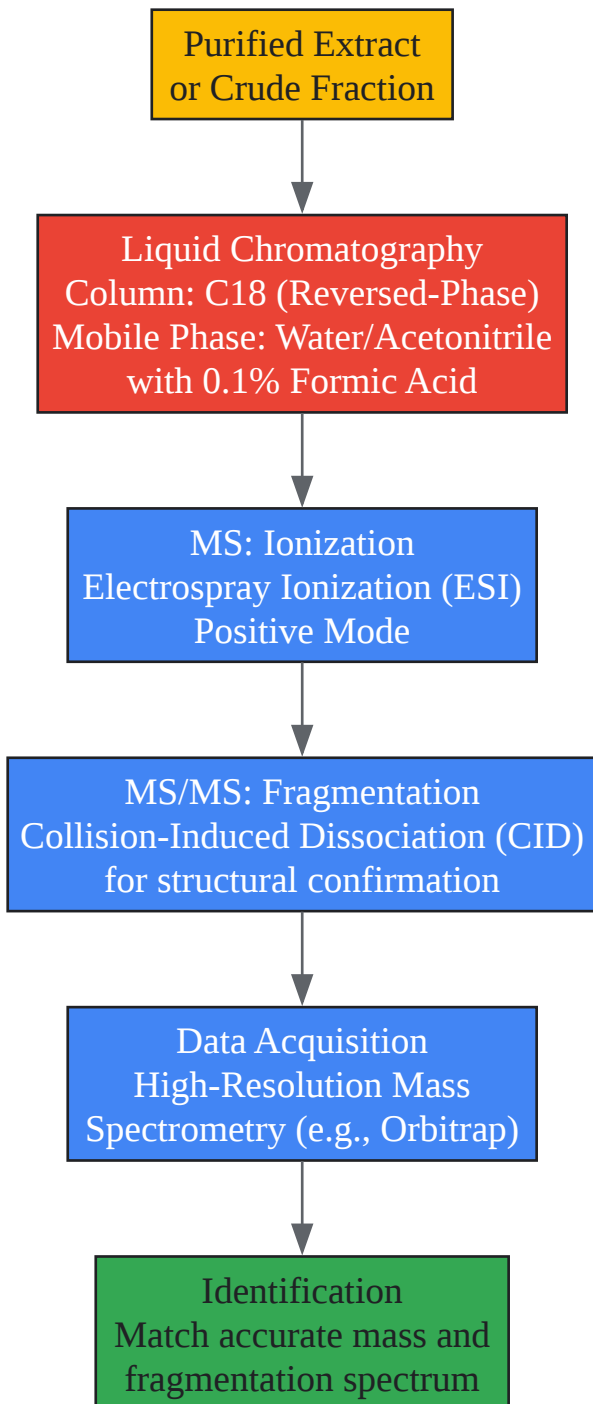
General workflow for isolating pyrrolizidine alkaloids like **usaramine** from plant seeds.

- **1. Extraction**

- **Procedure:** Plant material (e.g., seeds) is typically ground or defatted. Maceration or ultrasonic bath extraction is then performed using solvents like methanol or acidified methanol/water (e.g., with 2% formic acid) [3] [2]. Acidic conditions help convert PA N-oxides to their free base forms.
- **2. Liquid-Liquid Partition**
 - **Procedure:** The crude extract is acidified with a dilute acid (e.g., 0.5 N HCl or H₂SO₄). The PAs, now in their salt form, partition into the aqueous layer. The aqueous layer is then basified (pH ~9-10) with ammonia or other bases to liberate the free base PAs, which are then extracted with an organic solvent like chloroform (CHCl₃) or ethyl acetate [3].
- **3. Solid-Phase Extraction (SPE)**
 - **Procedure:** Further clean-up is achieved using mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX). The extract is loaded in its acidified form, the cartridge is washed, and the PAs are eluted with an organic solvent (e.g., EtOAc/MeCN/MeOH mixture) containing a base like triethylamine or NH₄OH [5] [3].
- **4. Chromatographic Fractionation**
 - **Procedure:** The purified extract is subjected to medium-pressure liquid chromatography (MPLC) or vacuum liquid chromatography (VLC) on a normal-phase silica gel column. Fractions are collected and monitored by TLC or LC-MS to identify those containing **usaramine** [4].
- **5. Final Purification**
 - **Procedure:** The fraction enriched with **usaramine** undergoes final purification using preparative reversed-phase HPLC. A C18 column with a water-acetonitrile gradient (often with 0.1% formic acid) is standard. Fractions are analyzed for purity, and pure fractions are combined and evaporated to obtain **usaramine** [4].

Workflow 2: LC-MS Analysis for Identification & Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold-standard technique for identifying and quantifying PAs like **usaramine** in complex mixtures [5] [6]. The following method is adapted from multi-analyte approaches.



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Standard LC-MS/MS workflow for identifying and confirming the presence of **usaramine**.

- **Chromatographic Separation**

- **Column:** Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) [5].

- **Mobile Phase:** Binary gradient of **A) Water with 0.1% Formic Acid** and **B) Acetonitrile with 0.1% Formic Acid**. The formic acid enhances ionization in positive mode.
- **Gradient Program:** A typical run might start at 5% B, increase to 95% B over 10-15 minutes, hold, and then re-equilibrate. The exact gradient should be optimized for separation efficiency [5] [7].
- **Mass Spectrometric Detection**
 - **Ionization:** Electrospray Ionization (ESI) in **positive ion mode** [5] [6].
 - **Mass Analyzer:** Triple Quadrupole (QqQ) for sensitive targeted quantification or **Quadrupole-Orbitrap** for high-resolution accurate mass (HRAM) measurement and confident identification [5] [6].
 - **Usaramine-Specific Ions:**
 - **Precursor Ion:** The protonated molecule $[M+H]^+$. The exact m/z should be confirmed with a standard, but it is expected to be near the molecular weight of 351 g/mol.
 - **Product Ions:** Fragmentation via Collision-Induced Dissociation (CID) generates characteristic product ions. The specific ions for **usaramine** are not detailed in the search results, but common PA fragments involve cleavage of the ester groups and the necine base.
- **Method Validation:** For quantitative analysis, the method should be validated for parameters like **linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision** according to relevant guidelines [7].

Documented Biological Activity of Usaramine

The research into **usaramine**'s biological potential has revealed one specific, promising activity.

- **Anti-Biofilm Activity:** **Usaramine**, isolated from *Crotalaria pallida*, was found to **impair 50% of *Staphylococcus epidermidis* biofilm formation at a concentration of 1 mg/mL** [2].
- **Critical Nuance:** At this concentration, **usaramine** did not affect the growth of planktonic (free-floating) cells, indicating that its action is specifically against the biofilm lifestyle and is not due to general antibacterial toxicity [2].
- **Therapeutic Implication:** This selective antibiofilm activity, with no reported cytotoxicity to vaginal epithelial cells or hemolytic activity at the tested concentration, suggests its potential as a **lead compound for developing topical drugs or surface coatings for medical devices** to prevent biofilm-related infections [2].

Critical Gaps and Research Recommendations

The available data has several limitations that you should consider for your research and development work.

- **Lack of Specific Protocols:** The search results do not provide a detailed, step-by-step isolation protocol explicitly used for **usaramine**. The methods above are extrapolated from general PA isolation and analysis.
- **Limited Bioactivity Data:** The current knowledge of **usaramine**'s biological activity is confined to its anti-biofilm effect against one bacterial strain. Its toxicity profile, potency (IC50), and activity against other targets remain largely unexplored [2].
- **Analytical Standards:** For definitive identification and quantification, a commercially available certified reference standard for **usaramine** is required. Its availability should be verified from chemical suppliers.

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To cite this document: Smolecule. [Usaramine: Core Chemical and Analytical Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b627611#usaramine-natural-product-isolation>]

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